molecular formula C20H34O5 B1236017 11,12,15-Trihydroxyeicosatrienoic acid CAS No. 82144-59-0

11,12,15-Trihydroxyeicosatrienoic acid

Katalognummer: B1236017
CAS-Nummer: 82144-59-0
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: PRMWQIVYOYCJQC-DQHCSFNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,12,15-Trihydroxyeicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vascular Biology

11,12,15-Trihydroxyeicosatrienoic acid is recognized as an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in mediating vascular relaxation.

  • Mechanism of Action : It is produced through the metabolism of arachidonic acid by enzymes such as 15-lipoxygenase and hydroperoxide isomerase. The compound facilitates vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls .
  • Case Studies : Research has demonstrated that this compound effectively induces relaxation in precontracted rabbit aorta tissues. In experiments where the aortic rings were treated with acetylcholine (ACh), the presence of this compound significantly enhanced the relaxation response .

Wound Healing

Recent studies have highlighted the role of this compound in promoting wound healing processes.

  • Effects on Ischemia : In models of ischemia-induced delayed wound healing, local application of this compound has been shown to improve neovascularization and enhance the inflammatory response necessary for healing. This compound significantly reduced the time taken for wound closure compared to control groups .
  • Biomarker Expression : The application of this compound led to increased expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are critical for angiogenesis and tissue repair .

Therapeutic Potential in Cardiovascular Diseases

The therapeutic implications of this compound extend into cardiovascular health.

  • Pulmonary Fibrosis : Studies indicate that this compound may inhibit profibrotic signaling pathways associated with pulmonary fibrosis by regulating TGF-β1-induced expression of fibrotic markers in lung fibroblasts. This suggests its potential use in treating conditions characterized by excessive fibrosis .
  • Cardiovascular Protection : As part of the family of endothelium-derived relaxing factors alongside nitric oxide and prostacyclin, this compound may contribute to cardiovascular protection by improving endothelial function and reducing vascular inflammation .

Comprehensive Data Table

Application AreaMechanismKey Findings
Vascular BiologyActivates potassium channels for vasodilationInduces significant relaxation in precontracted aorta; enhances ACh-induced relaxation
Wound HealingPromotes neovascularization and inflammatory responseReduces wound closure time; increases VEGF and TGF-β expression in ischemic models
Cardiovascular DiseasesInhibits profibrotic signaling; improves endothelial functionPotential therapeutic target for pulmonary fibrosis; enhances cardiovascular protection

Q & A

Basic Research Questions

Q. What experimental methodologies are used to confirm the biosynthesis of 11,12,15-THETA in endothelial cells?

  • Methodological Answer :
    • Step 1 : Isolate endothelial cells (e.g., rabbit aortic homogenates) and stimulate with agonists like acetylcholine to release arachidonic acid (AA) .
    • Step 2 : Incubate AA with 15-lipoxygenase (15-LO) to generate intermediates (e.g., 15-HpETE) .
    • Step 3 : Use gas chromatography/mass spectrometry (GC/MS) with derivatization (e.g., trimethylsilylation) to identify 11,12,15-THETA and its isomer 11,14,15-THETA .
    • Validation : Confirm hydroxyl and carboxyl groups via chemical modifications (e.g., esterification) and compare retention times with synthetic standards .

Q. How does 11,12,15-THETA function as an endothelium-derived relaxing factor (EDRF)?

  • Mechanistic Insights :
    • Pathway : 11,12,15-THETA activates K⁺ channels in vascular smooth muscle cells, inducing hyperpolarization and relaxation .
    • Cross-talk : Its effects are independent of nitric oxide (NO) and prostacyclin in some arteries (e.g., rabbit aorta) but may synergize with NO in others .
    • Experimental Models : Use wire myography in isolated arteries pre-treated with NO synthase inhibitors (e.g., L-NAME) to isolate 15-LO-dependent relaxation .

Q. What analytical techniques are recommended for quantifying 11,12,15-THETA in biological samples?

  • Best Practices :
    • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate oxylipins from plasma/tissue homogenates .
    • Detection : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity; GC/MS with electron ionization (EI) for structural confirmation .
    • Challenges : Address isomer interference (e.g., 11,14,15-THETA) using chiral columns or enzymatic hydrolysis .

Advanced Research Questions

Q. How do experimental conditions (e.g., hypoxia) regulate 15-LO activity and 11,12,15-THETA synthesis?

  • Key Findings :
    • Hypoxia : Prolonged low oxygen (PO₂) triggers 15-LO translocation to membranes in pulmonary arteries, increasing 11,12,15-THETA production .
    • Hormonal Regulation : Estrogen and interleukin-13 upregulate 15-LO expression in endothelial cells, enhancing vasodilator synthesis .
    • Experimental Design : Use hypoxia chambers or chelators (e.g., cobalt chloride) to mimic hypoxia in cell cultures .

Q. How to resolve contradictions in 11,12,15-THETA’s role across vascular beds?

  • Case Study :
    • Contradiction : 11,12,15-THETA mediates relaxation in rabbit aorta but not in human coronary arteries, where EETs dominate .
    • Approach : Compare 15-LO isoform expression (e.g., 15-LO-1 vs. 15-LO-2) across species/tissues using qPCR and immunohistochemistry .
    • Pharmacological Tools : Use selective inhibitors (e.g., NDGA for 15-LO) to dissect pathway contributions in dual-perfusion assays .

Q. What are the challenges in detecting 11,12,15-THETA in vivo, and how to mitigate them?

  • Technical Hurdles :
    • Instability : Epoxy intermediates (e.g., 15-hydroxy-11,12-EETA) hydrolyze rapidly; stabilize samples with antioxidants (e.g., BHT) and immediate freezing .
    • Low Abundance : Enrich using immunoaffinity columns with antibodies against 15-LO metabolites .
    • Validation : Use knockout models (e.g., 15-LO⁻/⁻ mice) to confirm signal specificity in LC-MS/MS workflows .

Q. How does 11,12,15-THETA interact with other lipid mediators in inflammatory contexts?

  • Synergistic Pathways :
    • COX-2 Crosstalk : In atherosclerosis models, 15-LO metabolites compete with COX-2 for AA substrate; quantify using radiolabeled AA tracer assays .
    • Pro-resolving Effects : Co-incubate 11,12,15-THETA with resolvins in macrophage cultures to assess phagocytosis via flow cytometry .

Eigenschaften

CAS-Nummer

82144-59-0

Molekularformel

C20H34O5

Molekulargewicht

354.5 g/mol

IUPAC-Name

(5E,8E,13E)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4+,10-7+,16-15+

InChI-Schlüssel

PRMWQIVYOYCJQC-DQHCSFNSSA-N

SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

Isomerische SMILES

CCCCCC(/C=C/C(C(C/C=C/C/C=C/CCCC(=O)O)O)O)O

Kanonische SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

Synonyme

11,12,15-TETA
11,12,15-trihydroxyeicosatrienoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.